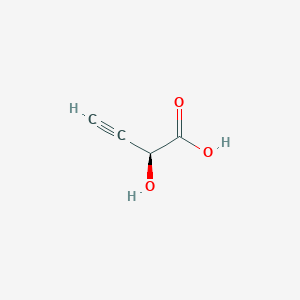

(2S)-2-Hydroxybut-3-ynoic acid

Description

(2S)-2-Hydroxybut-3-ynoic acid (CAS: 38628-65-8) is a chiral carboxylic acid characterized by a hydroxyl group at the C2 position and a triple bond between C3 and C4. Its molecular formula is C₄H₄O₃, with a molecular weight of 100.07 g/mol . This compound is typically a white-to-yellow crystalline powder and is utilized as a reference standard in pharmaceutical and chemical research due to its high purity (≥97.0%) . Its unique structure, featuring both a hydroxyl group and an alkyne moiety, makes it a valuable intermediate in synthetic organic chemistry, particularly in reactions involving click chemistry or alkyne-based coupling .

Properties

CAS No. |

81968-39-0 |

|---|---|

Molecular Formula |

C4H4O3 |

Molecular Weight |

100.07 g/mol |

IUPAC Name |

(2S)-2-hydroxybut-3-ynoic acid |

InChI |

InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h1,3,5H,(H,6,7)/t3-/m0/s1 |

InChI Key |

LWNHDEQKHFRYMD-VKHMYHEASA-N |

Isomeric SMILES |

C#C[C@@H](C(=O)O)O |

Canonical SMILES |

C#CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxybut-3-ynoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-Butyn-1,4-diol using a chiral catalyst. The reaction typically requires a hydrogen source and a chiral catalyst to ensure the formation of the (2S) enantiomer.

Industrial Production Methods: Industrial production of (2S)-2-Hydroxybut-3-ynoic acid often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. These methods are preferred due to their efficiency and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Hydroxybut-3-ynoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed:

Oxidation: Formation of 2-Butyn-1,4-dione.

Reduction: Formation of (2S)-2-Hydroxybut-3-ene or (2S)-2-Hydroxybutane.

Substitution: Formation of (2S)-2-Chlorobut-3-ynoic acid.

Scientific Research Applications

Chemistry: (2S)-2-Hydroxybut-3-ynoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, (2S)-2-Hydroxybut-3-ynoic acid is used to study enzyme-catalyzed reactions and metabolic pathways involving hydroxyl and alkyne groups.

Industry: In the industrial sector, (2S)-2-Hydroxybut-3-ynoic acid is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Hydroxybut-3-ynoic acid involves its interaction with various molecular targets through its hydroxyl and alkyne groups. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures, affecting biological pathways and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (2S)-2-Hydroxybut-3-ynoic acid and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structure Features | Key Functional Groups |

|---|---|---|---|---|---|

| (2S)-2-Hydroxybut-3-ynoic acid | 38628-65-8 | C₄H₄O₃ | 100.07 | C2 hydroxyl, triple bond (C3-C4) | -OH, -C≡C- |

| 2-Hydroxyisobutyric acid | 594-61-6 | C₄H₈O₃ | 104.10 | C2 hydroxyl, branched methyl | -OH, -CH(CH₃)- |

| (S)-3-Hydroxyisobutyric acid | 2068-83-9 | C₄H₈O₃ | 104.10 | C3 hydroxyl, linear chain | -OH |

| Benzilic acid | 76-93-7 | C₁₄H₁₂O₃ | 228.24 | C2 hydroxyl, two phenyl groups | -OH, aromatic rings |

| 2-Hydroxybut-3-enoic acid | 36150-00-2 | C₂₀H₃₂O₅ | 352.47 | C2 hydroxyl, double bond (C3-C4) | -OH, -CH=CH- |

Key Observations:

- Triple vs. Double Bonds: The alkyne group in (2S)-2-Hydroxybut-3-ynoic acid confers distinct reactivity compared to the alkene in 2-Hydroxybut-3-enoic acid (e.g., participation in Huisgen cycloaddition vs. Diels-Alder reactions) .

- Branching Effects : 2-Hydroxyisobutyric acid’s branched methyl group reduces steric hindrance compared to the linear chain of (S)-3-Hydroxyisobutyric acid, influencing solubility and metabolic pathways .

- Aromatic vs. Aliphatic Systems : Benzilic acid’s aromatic rings enhance lipophilicity, making it suitable for applications in hydrophobic environments, unlike the aliphatic systems of other compounds .

Physical and Chemical Properties

| Property | (2S)-2-Hydroxybut-3-ynoic Acid | 2-Hydroxyisobutyric Acid | (S)-3-Hydroxyisobutyric Acid | Benzilic Acid | 2-Hydroxybut-3-enoic Acid |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 100.07 | 104.10 | 104.10 | 228.24 | 352.47 |

| Melting Point | Not reported | 48–50°C | 75–77°C | 150–152°C | Not reported |

| Solubility | Soluble in polar solvents | Highly water-soluble | Moderately water-soluble | Low in water | Soluble in organic solvents |

| Reactivity | Alkyne-specific reactions | Esterification | β-Oxidation in metabolism | Acid-catalyzed rearrangements | Alkene-based reactions |

Notes:

- The triple bond in (2S)-2-Hydroxybut-3-ynoic acid increases its reactivity toward nucleophiles compared to saturated analogs .

- Benzilic acid’s low water solubility contrasts with the hydrophilic nature of 2-Hydroxyisobutyric acid, which is critical for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.